1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that features a piperidine ring and a triazole ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Ethanone Group: This can be done through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine and triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Shares the piperidine ring and has similar biological activities.
1-(Piperidin-4-yl)-1H-imidazole: Contains a piperidine ring and an imidazole ring, used in medicinal chemistry.
1-(Piperidin-4-yl)-1H-pyrazole: Features a piperidine ring and a pyrazole ring, known for its pharmacological properties.
Uniqueness
1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to the presence of both a piperidine ring and a triazole ring, which can confer distinct biological activities and pharmacological properties. This combination of structural features makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1-piperidin-4-yltriazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N4O/c1-7(14)9-6-13(12-11-9)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
VTEPBGPUMIUOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
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